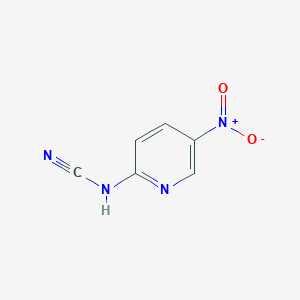

(5-Nitropyridin-2-yl)cyanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-nitropyridin-2-yl)cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c7-4-9-6-2-1-5(3-8-6)10(11)12/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTFMVWRJNIZZEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(5-Nitropyridin-2-yl)cyanamide chemical structure and properties

An In-depth Technical Guide to (5-Nitropyridin-2-yl)cyanamide

Introduction: Situating this compound in Modern Chemistry

The cyanamide functional group (N-C≡N) represents a unique and highly versatile moiety in the landscape of organic synthesis and medicinal chemistry. Characterized by the dual electronic nature of a nucleophilic amino nitrogen and an electrophilic nitrile unit, cyanamides serve as invaluable building blocks for nitrogen-rich molecules such as guanidines, ureas, and a diverse array of heterocycles.[1][2][3] In recent years, their role has expanded significantly, with cyanamides emerging as promising electrophilic warheads in the design of covalent inhibitors, offering a tuned reactivity that balances potency with selectivity.[4]

This guide focuses on a specific, functionalized derivative: This compound . This molecule integrates three key structural motifs:

-

A pyridine ring , a foundational scaffold in numerous pharmaceuticals.

-

An electron-withdrawing nitro group at the 5-position, which profoundly influences the electronic properties and reactivity of the entire molecule.

-

A cyanamide group at the 2-position, poised for a variety of chemical transformations.

The convergence of these features makes this compound a compound of considerable interest for applications ranging from synthetic methodology development to the discovery of novel therapeutic agents.[5][6][7] This document provides a comprehensive technical overview of its structure, synthesis, properties, and potential applications, designed to equip researchers with the foundational knowledge required for its effective utilization.

Molecular Structure and Physicochemical Properties

The unique arrangement of functional groups in this compound dictates its chemical behavior and potential utility.

Chemical Structure and Tautomerism

The primary structure consists of a cyanamide substituent on a 5-nitropyridine core. Like other primary cyanamides, it can exist in two tautomeric forms: the dominant N-cyanoamine form and the carbodiimide form. The N-cyanoamine tautomer (N≡C–NH₂) is generally favored.[2]

Figure 1: Chemical structure of this compound.

Physicochemical Data Summary

Quantitative data for this specific molecule is not widely published. The properties below are compiled from supplier data and estimations based on its structural analogues, primarily 2-amino-5-nitropyridine.

| Property | Value / Description | Source(s) |

| IUPAC Name | This compound | - |

| CAS Number | 1255147-10-4 | |

| Molecular Formula | C₆H₄N₄O₂ | [8] |

| Molecular Weight | 164.12 g/mol | [9] |

| Appearance | Expected to be a yellow to brown crystalline solid. | Inferred from 2-amino-5-nitropyridine.[10] |

| Melting Point | Not reported. For comparison, 2-amino-5-nitropyridine melts at 186-188 °C. | [10] |

| Solubility | Expected to have low solubility in water (1.6 g/L for 2-amino-5-nitropyridine) and be soluble in polar organic solvents like DMSO and DMF. | [11] |

Synthesis and Spectroscopic Characterization

A robust synthetic protocol and thorough characterization are paramount for utilizing this compound in research. The most direct pathway involves a two-step sequence starting from 2-aminopyridine.

Synthetic Workflow

The synthesis can be logically divided into two primary operations: the nitration of the pyridine ring followed by the cyanation of the exocyclic amino group.

Figure 2: Proposed two-step synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-nitropyridine

-

Rationale: This procedure utilizes a mixture of concentrated sulfuric and nitric acids for electrophilic aromatic substitution. The amino group at the 2-position directs nitration primarily to the 5-position.[12] Temperature control is critical to prevent the formation of byproducts and ensure safety.

-

Procedure:

-

In a reaction vessel equipped with a stirrer and thermometer, carefully add 2-aminopyridine (1.0 eq) to concentrated sulfuric acid while maintaining the temperature below 50 °C.[10]

-

Cool the mixture in an ice bath. Slowly add fuming nitric acid dropwise, ensuring the internal temperature does not exceed 50 °C.[10]

-

After the addition is complete, maintain the reaction at 45 °C for 2 hours, then continue stirring at room temperature for an additional 4 hours.[10]

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution by adding aqueous ammonia until the pH reaches approximately 6. This will precipitate the product.[10]

-

Filter the resulting pale yellow solid, wash thoroughly with cold water, and dry under vacuum to yield 2-amino-5-nitropyridine.[10][13]

-

Protocol 2: Synthesis of this compound

-

Rationale: This step employs electrophilic cyanation of the primary amine using cyanogen bromide (BrCN), a standard and effective method for synthesizing substituted cyanamides.[3][14] The reaction is typically performed in an inert solvent. Caution: Cyanogen bromide is highly toxic and must be handled with extreme care in a well-ventilated fume hood.

-

Procedure:

-

Dissolve 2-amino-5-nitropyridine (1.0 eq) in a suitable anhydrous solvent such as diethyl ether or THF.

-

Cool the solution in an ice bath.

-

Prepare a solution of cyanogen bromide (1.0-1.2 eq) in the same solvent and add it dropwise to the amine solution.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC until the starting material is consumed.

-

Upon completion, the reaction may form a precipitate (hydrobromide salt). Quench the reaction carefully with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product via column chromatography or recrystallization as needed.

-

Spectroscopic Characterization Data

Confirmation of the final structure relies on a combination of spectroscopic techniques. The following table outlines the expected data.

| Technique | Expected Observations |

| ¹H NMR | Three distinct signals in the aromatic region corresponding to the pyridine ring protons. The proton at C6 will likely be the most downfield due to its proximity to the ring nitrogen and the nitro group's influence. The proton at C3 will be adjacent to the cyanamide group, and the proton at C4 will be between the other two. Expect complex splitting patterns (dd or d).[15] |

| ¹³C NMR | Six distinct signals are expected. The carbon of the C ≡N group should appear around 110-120 ppm.[16][17] The five carbons of the pyridine ring will have characteristic shifts, with C2 and C5 (bearing substituents) being significantly different from C3, C4, and C6.[18] |

| IR Spectroscopy | A sharp, strong absorption band between 2220-2245 cm⁻¹ characteristic of the C≡N stretch in a cyanamide.[19][20] Strong bands around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the NO₂ group, respectively. |

| Mass Spectrometry | The molecular ion peak (M⁺) should be observed at m/z = 164.03. Common fragmentation may involve the loss of the nitro group (NO₂) or the cyano group (CN).[21] |

Reactivity and Potential Applications

The molecule's functionality suggests significant potential in both synthetic and applied chemistry.

Chemical Reactivity

The reactivity of this compound is governed by the interplay between its functional groups:

-

Cyanamide Group: This group is ambiphilic. It can act as a nucleophile through the amino nitrogen or as an electrophile at the nitrile carbon. It readily undergoes addition reactions with nucleophiles like water, alcohols, and amines to produce ureas, isoureas, and guanidines, respectively.[2] It also participates as a dipolarophile in [3+2] and [2+2+2] cycloaddition reactions, providing access to five- and six-membered heterocycles.[22][23]

-

Nitropyridine Ring: The potent electron-withdrawing effect of the nitro group deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr) . This could allow for the displacement of the nitro group or other leaving groups if present, offering a pathway to further functionalization.

Potential Applications in Research and Development

-

Covalent Inhibitor Development: Cyanamides have emerged as "tunable" electrophiles for targeting nucleophilic residues (e.g., cysteine) in proteins.[4] The electronic properties of the nitropyridine ring can modulate the reactivity of the cyanamide warhead, making this molecule an attractive scaffold for designing targeted covalent inhibitors in drug discovery programs.

-

Medicinal Chemistry Scaffolding: The compound serves as a versatile intermediate. The cyanamide can be transformed into a guanidine group, a common feature in bioactive molecules. The nitro group can be reduced to an amine, which can then be used for further derivatization, creating libraries of compounds for screening.[5][6]

-

Heterocyclic Synthesis: As a building block, it provides a direct route to highly functionalized pyridines and fused-ring systems through cycloaddition or condensation reactions, which are of perennial interest in materials science and pharmaceutical development.[22][23]

Safety, Handling, and Storage

Proper handling of this compound is essential due to the likely hazards associated with its functional groups. The following guidelines are based on data for cyanamides and nitroaromatic compounds.

Hazard Identification

-

Toxicity: Assumed to be toxic if swallowed, inhaled, or in contact with skin.[24] Cyanamide-containing compounds can cause skin and eye irritation, respiratory irritation, and may lead to allergic skin reactions.[11][25][26]

-

Chemical Hazards: Stable under recommended storage conditions. Avoid strong oxidizing agents, strong acids, and excess heat.[11] Thermal decomposition may produce toxic fumes, including nitrogen oxides (NOx) and carbon monoxide (CO).[11]

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[26][27] Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11][26]

Storage Guidelines

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[26]

-

Keep locked up and away from incompatible materials.[11][24]

-

The compound may be moisture-sensitive; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

References

-

LookChem. (2025-12-25). Cyanamide: A Key Intermediate for Pharmaceutical Synthesis. [Link]

-

Wikipedia. Cyanamide. [Link]

-

MDPI. (2018-05-25). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. [Link]

-

Beilite. (2025-10-31). What Is Cyanamide? Exploring Its Role in Modern Chemical Industries. [Link]

-

International Journal of ChemTech Research. (2014). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. [Link]

-

BMRB. bmse000656 Cyanamide. [Link]

-

ACS Publications. (2018-03-08). Cyanamide as an Infrared Reporter: Comparison of Vibrational Properties between Nitriles Bonded to N and C Atoms. [Link]

-

PubMed Central. (2020-02-18). 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks. [Link]

-

MDPI. (2022-07-29). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. [Link]

-

ResearchGate. (2025-08-09). Synthesis and Chemical Transformations of Mono- and Disubstituted Cyanamides. [Link]

-

ResearchGate. NMR spectroscopy data (pyridine-d 5 ) for compound 2. [Link]

-

PubMed. (2018-04-12). Cyanamide as an Infrared Reporter: Comparison of Vibrational Properties between Nitriles Bonded to N and C Atoms. [Link]

-

PMC - NIH. Recent Advances in Cyanamide Chemistry: Synthesis and Applications. [Link]

-

Cardiff University - ORCA. (2018-09-07). Introduction to cyanamides. [Link]

-

Patsnap Synapse. (2024-07-17). What is the mechanism of Cyanamide?[Link]

-

PMC - PubMed Central. Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. [Link]

-

IS NIR Spectra. NIR Spectra Collection. [Link]

-

CORE. Chemistry Continuous flow synthesis of imatinib intermediates. [Link]

-

Semantic Scholar. SPECTROSCOPIC AND THERMAL STUDIES OF CYANO BRIDGED HETERO- METALLIC POLYMERIC COMPLEXES...[Link]

-

PubChem. 2-Cyano-4-methyl-5-nitropyridine. [Link]

-

SpectraBase. Cyanamide. [Link]

-

SpectraBase. 2-(2-Aminoethylamino)-5-nitropyridine. [Link]

Sources

- 1. Cyanamide: A Versatile Compound in Modern Chemistry_Chemicalbook [chemicalbook.com]

- 2. Cyanamide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Cyanamides - Enamine [enamine.net]

- 5. nbinno.com [nbinno.com]

- 6. What Is Cyanamide? Exploring Its Role in Modern Chemical Industries - Beilite [bltchemical.com]

- 7. Applications of Cyanamide_Chemicalbook [chemicalbook.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. 10-F370103 - 5-nitropyridin-2-ylcyanamide | 1255147-10-4 [cymitquimica.com]

- 10. believechemical.com [believechemical.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]

- 13. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 15. 2-Amino-5-nitropyridine(4214-76-0) 1H NMR spectrum [chemicalbook.com]

- 16. bmse000656 Cyanamide at BMRB [bmrb.io]

- 17. spectrabase.com [spectrabase.com]

- 18. spectrabase.com [spectrabase.com]

- 19. pr.ibs.re.kr [pr.ibs.re.kr]

- 20. 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 24. fishersci.com [fishersci.com]

- 25. fishersci.com [fishersci.com]

- 26. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 27. datasheets.scbt.com [datasheets.scbt.com]

Synthesis of (5-Nitropyridin-2-yl)cyanamide

An In-depth Technical Guide to the

This document provides a comprehensive technical overview for the synthesis of (5-Nitropyridin-2-yl)cyanamide, a key heterocyclic intermediate. The guide is structured for researchers, chemists, and professionals in drug development, offering detailed insights into the synthetic strategy, a validated experimental protocol, and critical safety considerations. Our focus is on elucidating the causality behind experimental choices to ensure both reproducibility and a fundamental understanding of the reaction dynamics.

Introduction and Strategic Rationale

This compound is a substituted pyridine derivative featuring both a nitro group and a cyanamide moiety. Such structures are of significant interest in medicinal chemistry and materials science. The 2-aminopyridine scaffold is a well-established pharmacophore found in numerous biologically active compounds, while the cyanamide group serves as a versatile functional handle for constructing more complex nitrogen-rich molecules like guanidines, amidines, or ureas.[1] The strategic placement of an electron-withdrawing nitro group profoundly influences the molecule's electronic properties, making it a valuable building block for targeted applications.

The most direct and widely adopted method for the synthesis of N-substituted cyanamides is the electrophilic cyanation of a primary or secondary amine.[1][2] In this case, the logical precursor is 2-amino-5-nitropyridine. The core transformation involves the reaction of the nucleophilic amino group of the pyridine with an electrophilic cyanating agent. Cyanogen bromide (BrCN) is the most common and effective reagent for this purpose and will be the focus of our detailed protocol.[1]

The reaction mechanism is a classical nucleophilic substitution. The lone pair of electrons on the exocyclic amino group of 2-amino-5-nitropyridine attacks the electrophilic carbon atom of cyanogen bromide. This is followed by the departure of the bromide ion. The resulting aminonitrile salt is then deprotonated to yield the final, neutral cyanamide product. It is important to note that the strong electron-withdrawing effect of the 5-nitro group diminishes the nucleophilicity of the 2-amino group. This necessitates careful control of reaction conditions, potentially including the use of a non-nucleophilic base to facilitate the final deprotonation step and neutralize the hydrobromic acid (HBr) byproduct, which would otherwise protonate and deactivate the starting amine.

Core Synthesis Workflow

The following diagram provides a high-level overview of the complete synthetic workflow, from initial setup to final product validation.

Caption: High-level experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified steps and safety precautions is paramount for a successful outcome.

3.1. Materials and Equipment

| Reagents & Materials | Equipment |

| 2-Amino-5-nitropyridine | Two-neck round-bottom flask |

| Cyanogen bromide (BrCN) | Magnetic stirrer and stir bar |

| Anhydrous Diethyl Ether (Et₂O) | Dropping funnel |

| Sodium Bicarbonate (Sat. aq. soln) | Ice-water bath |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Thin Layer Chromatography (TLC) plates |

| Brine (Sat. aq. NaCl soln) | Rotary evaporator |

| Standard glassware for workup | |

| Fume hood |

3.2. Step-by-Step Procedure

-

Reaction Setup: In a certified chemical fume hood, equip a 250 mL two-neck round-bottom flask with a magnetic stir bar and a dropping funnel. Charge the flask with 2-amino-5-nitropyridine (5.0 g, 35.9 mmol, 1.0 equiv). Add 100 mL of anhydrous diethyl ether.

-

Dissolution and Cooling: Stir the mixture at room temperature until the solid is fully dissolved. Once dissolved, place the flask in an ice-water bath and allow the solution to cool to 0-5 °C. The cooling step is critical to moderate the reaction's exothermicity and prevent the formation of side products.

-

Cyanating Agent Preparation: In a separate flask, carefully dissolve cyanogen bromide (3.8 g, 35.9 mmol, 1.0 equiv) in 50 mL of anhydrous diethyl ether. (EXTREME CAUTION: See Safety Section 5) .

-

Reaction Execution: Transfer the cyanogen bromide solution to the dropping funnel. Add the solution dropwise to the cooled, stirring solution of 2-amino-5-nitropyridine over approximately 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition.

-

Reaction and Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours. Subsequently, remove the ice bath and let the reaction warm to room temperature, stirring for another 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent) until the starting material is consumed.

-

Workup and Isolation:

-

Upon completion, cool the reaction mixture again in an ice bath. Slowly quench the reaction by adding 50 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the HBr byproduct.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

-

Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a solid.

3.3. Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR & ¹³C NMR: To confirm the chemical structure.

-

FT-IR Spectroscopy: To identify key functional groups, particularly the characteristic C≡N stretch (~2200-2250 cm⁻¹) and N-O stretches of the nitro group.

-

Mass Spectrometry: To confirm the molecular weight (164.12 g/mol ).[3]

-

Melting Point Analysis: To assess purity.

Reaction Mechanism and Data

The reaction proceeds via a nucleophilic attack of the amine on the cyanogen bromide, as illustrated below.

Caption: Simplified reaction mechanism for the N-cyanation of 2-amino-5-nitropyridine.

Quantitative Data Summary

| Compound | Molecular Formula | Mol. Weight ( g/mol ) | Moles (mmol) | Equiv. |

| 2-Amino-5-nitropyridine | C₅H₅N₃O₂ | 139.11 | 35.9 | 1.0 |

| Cyanogen Bromide | CBrN | 105.92 | 35.9 | 1.0 |

| This compound | C₆H₄N₄O₂ | 164.12 | - | - |

Critical Safety and Handling Considerations

Chemical synthesis requires rigorous adherence to safety protocols. The reagents used in this procedure present significant hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).

-

Cyanogen Bromide (BrCN): This compound is highly toxic, volatile, and a potent lachrymator . Inhalation, ingestion, or skin contact can be fatal. All manipulations involving cyanogen bromide must be performed in a high-efficiency chemical fume hood. Wear appropriate PPE, including a lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves. Ensure a quench solution (e.g., sodium hypochlorite) is readily available to neutralize any spills or residual reagent.

-

2-Amino-5-nitropyridine: This compound is a potential irritant and may be harmful if ingested or absorbed through the skin. Standard chemical handling precautions should be observed.

-

Solvents: Diethyl ether is extremely flammable and volatile. Ensure there are no ignition sources in the vicinity of the experiment.

-

Waste Disposal: All chemical waste, particularly any containing residual cyanide, must be disposed of according to institutional and federal hazardous waste guidelines. Cyanide-containing waste streams require specific neutralization procedures before disposal.

Conclusion

This guide outlines a robust and well-established method for the synthesis of this compound from 2-amino-5-nitropyridine. By understanding the underlying chemical principles and adhering strictly to the detailed experimental and safety protocols, researchers can reliably produce this valuable chemical intermediate. The versatility of the cyanamide functional group opens avenues for further elaboration, positioning this molecule as a key starting material for the development of novel compounds in pharmaceuticals and advanced materials.

References

-

Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review) . Chemistry of Heterocyclic Compounds,

-

Synthesis of 2-amino-3-cyanopyridine derivatives . ResearchGate,

-

Recent Advances in Cyanamide Chemistry: Synthesis and Applications . MDPI,

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies . PubMed Central,

-

One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent . Semantic Scholar,

-

This compound . CymitQuimica,

-

Synthesis and Chemical Transformations of Mono- and Disubstituted Cyanamides . ResearchGate,

-

Reported approaches of cyanamide synthesis . ResearchGate,

-

Recent Advances in Cyanamide Chemistry: Synthesis and Applications . ResearchGate,

Sources

(5-Nitropyridin-2-yl)cyanamide CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Nitropyridin-2-yl)cyanamide is a niche yet significant chemical entity, primarily utilized as a building block in synthetic organic chemistry. Its structure, which incorporates a nitro-functionalized pyridine ring appended to a cyanamide moiety, offers a unique combination of reactivity and electronic properties. This guide, intended for researchers and professionals in drug development and chemical synthesis, provides a comprehensive overview of its chemical properties, a plausible synthetic route, potential applications, and essential safety protocols. The strategic placement of the electron-withdrawing nitro group on the pyridine ring significantly influences the nucleophilicity of the cyanamide nitrogen, making it a versatile reagent for constructing more complex heterocyclic systems. The cyanamide functional group itself is a valuable synthon, known for its role in the formation of guanidines, amidines, and various heterocycles, many of which are scaffolds in medicinally active compounds.[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in a laboratory setting. These properties dictate the choice of solvents, reaction conditions, and purification techniques.

| Property | Value | Source(s) |

| CAS Number | 1255147-10-4 | [3][4] |

| Molecular Formula | C₆H₄N₄O₂ | |

| Molecular Weight | 164.12 g/mol | [3][5] |

| IUPAC Name | This compound | |

| Canonical SMILES | N#CNC1=CC=C([O-])C=N1 | |

| InChI Key | CTFMVWRJNIZZEZ-UHFFFAOYSA-N | [5] |

Synthesis of this compound

The synthesis of this compound is logically approached through the electrophilic cyanation of its corresponding amine precursor, 2-amino-5-nitropyridine. This transformation is a well-established method for the preparation of substituted cyanamides.[1][6]

Part 1: Synthesis of the Precursor, 2-Amino-5-nitropyridine

The starting material, 2-amino-5-nitropyridine, can be synthesized from 2-aminopyridine via electrophilic nitration.

-

Reaction: Nitration of 2-aminopyridine.

-

Reagents: Concentrated sulfuric acid and fuming nitric acid.

-

General Protocol: 2-aminopyridine is dissolved in a suitable solvent like dichloroethane and cooled. A mixture of concentrated sulfuric and nitric acids is added dropwise, maintaining a low temperature. The reaction is then allowed to proceed at a slightly elevated temperature (e.g., 58°C) for several hours.[7] The product is isolated by quenching the reaction mixture in ice water, followed by filtration and washing.

-

Yield: High yields (over 90%) have been reported for this reaction.[7]

Part 2: Cyanation of 2-Amino-5-nitropyridine

The conversion of 2-amino-5-nitropyridine to this compound is most commonly achieved using cyanogen bromide (BrCN).

-

Reaction: Electrophilic cyanation of an aromatic amine.

-

Reagents: 2-amino-5-nitropyridine, cyanogen bromide.

-

Plausible Protocol:

-

Dissolve 2-amino-5-nitropyridine in a suitable aprotic solvent (e.g., diethyl ether, THF).

-

Cool the solution in an ice bath.

-

Add a solution of cyanogen bromide in the same solvent dropwise.

-

Allow the reaction to stir at room temperature until completion (monitored by TLC).

-

The product can be isolated by removing the solvent under reduced pressure and purifying the residue, typically by column chromatography.

-

The following diagram illustrates the proposed synthetic workflow:

Caption: Proposed two-step synthesis of this compound.

Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of this compound is dominated by the cyanamide group, with its reactivity modulated by the nitropyridine ring.

Cycloaddition Reactions

The carbon-nitrogen triple bond of the cyanamide moiety can participate in cycloaddition reactions, such as [3+2] and [2+2+2] cycloadditions.[1] This allows for the construction of five and six-membered nitrogen-containing heterocycles, which are prevalent motifs in pharmaceutical compounds. For instance, reaction with azides can yield tetrazole derivatives, while reactions with alkynes can lead to substituted pyridines or pyrimidines.[1]

Nucleophilic Additions

The nitrile carbon is electrophilic and susceptible to attack by nucleophiles. This reactivity can be harnessed to synthesize a variety of functional groups. For example, reaction with amines or hydrazines can lead to the formation of guanidines or carbohydrazonamides, respectively.

Role in Medicinal Chemistry

The cyanamide functional group is present in a number of biologically active molecules.[2] The nitrile itself is considered a bio-isostere for carbonyl groups and can act as a hydrogen bond acceptor.[8] The nitropyridine scaffold is also a common feature in medicinal chemistry, often imparting specific binding properties or acting as a metabolic handle. The combination of these two functionalities in this compound makes it an attractive starting material for generating libraries of compounds for high-throughput screening in drug discovery programs.

The following diagram outlines the potential synthetic utility of this compound:

Caption: Potential synthetic pathways from this compound.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. The following information is based on general principles for related compounds and available safety data sheets.[3][4]

-

Hazard Identification: While specific toxicity data is limited, related nitroaromatic compounds and cyanamides can be toxic and irritants. It is prudent to handle this compound with care.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Use this compound in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

References

-

AA Blocks. Safety Data Sheet: this compound. [Link]

- Ghaffari, M. A., et al. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules, 2011.

- CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.

- Sharma, P., et al.

- Hussein, B. R. M., & Khodairy, A. Utility of [4‐(3‐methoxyphenyl)pyrimidin‐2‐yl]cyanamide in synthesis of some heterocyclic compounds. Journal of Heterocyclic Chemistry, 2021.

-

Patsnap Synapse. What is the mechanism of Cyanamide? [Link]

-

Hong Kong Specialty Gases Co., Ltd. Material Safety Data Sheet: Tetraethyl Orthosilicate (TEOS). [Link]

- Goldberg, F. W., et al.

-

NIST. 2-Amino-5-nitropyridine. NIST Chemistry WebBook. [Link]

- Wang, C.-C., et al. Synthesis and Reactivity of N-Allenyl Cyanamides. The Journal of Organic Chemistry, 2021.

Sources

- 1. Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. aablocks.com [aablocks.com]

- 4. matrixscientific.com [matrixscientific.com]

- 5. 10-F370103 - 5-nitropyridin-2-ylcyanamide | 1255147-10-4 [cymitquimica.com]

- 6. Recent Advances in Cyanamide Chemistry: Synthesis and Applications [mdpi.com]

- 7. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 8. What is the mechanism of Cyanamide? [synapse.patsnap.com]

Spectroscopic Profiling of (5-Nitropyridin-2-yl)cyanamide: A Technical Guide for Researchers

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for (5-Nitropyridin-2-yl)cyanamide, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data in the public domain, this document focuses on the theoretical prediction and detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of novel heterocyclic compounds.

Molecular Structure and Synthetic Strategy

This compound possesses a unique electronic architecture, combining an electron-withdrawing nitro group with the versatile cyanamide functionality on a pyridine scaffold. This arrangement suggests potential applications as a synthon in organic synthesis and as a pharmacophore in drug design.

A plausible synthetic route to this compound commences with the commercially available 2-amino-5-nitropyridine. The conversion of the primary amino group to the corresponding cyanamide can be achieved through electrophilic cyanation, a well-established transformation in organic synthesis. A common and effective method involves the use of cyanogen bromide (BrCN) in a suitable solvent.

Caption: Proposed synthetic pathway for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. It is important to note that these are theoretically predicted values and may differ slightly from experimental results.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to exhibit three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts are significantly influenced by the electronic effects of the nitro and cyanamide substituents.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-3 | ~8.4 | Doublet (d) | ~9.0 | Ortho to the nitro group |

| H-4 | ~7.8 | Doublet of Doublets (dd) | ~9.0, 2.5 | Ortho and para to the nitro group |

| H-6 | ~8.9 | Doublet (d) | ~2.5 | Ortho to the cyanamide group |

Interpretation:

-

H-6: This proton, being ortho to the nitrogen of the pyridine ring and the cyanamide group, is expected to be the most deshielded and appear at the lowest field.

-

H-3: The proton at the 3-position is ortho to the strongly electron-withdrawing nitro group, leading to a significant downfield shift.

-

H-4: The proton at the 4-position will be influenced by both the nitro and cyanamide groups, resulting in a doublet of doublets splitting pattern due to coupling with both H-3 and H-6.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show six signals, one for each carbon atom in the molecule.

| Carbon | Predicted Chemical Shift (ppm) | Assignment |

| C-2 | ~150 | Attached to the cyanamide group |

| C-3 | ~125 | |

| C-4 | ~135 | |

| C-5 | ~145 | Attached to the nitro group |

| C-6 | ~155 | |

| -C≡N | ~115 | Cyanamide carbon |

Interpretation:

-

The carbons directly attached to the electronegative nitrogen and oxygen atoms (C-2, C-5, and C-6) are expected to be the most deshielded.

-

The cyanamide carbon (-C≡N) typically appears in the range of 110-125 ppm.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (~200 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time will be necessary.

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by the characteristic vibrations of the cyanamide, nitro, and pyridine moieties.

| Frequency Range (cm⁻¹) | Vibration | Intensity |

| 2240 - 2220 | C≡N stretch (cyanamide) | Strong |

| 1600 - 1570 | C=N and C=C stretching (pyridine ring) | Medium-Strong |

| 1550 - 1500 | Asymmetric NO₂ stretch | Strong |

| 1360 - 1320 | Symmetric NO₂ stretch | Strong |

| ~850 | C-N stretch | Medium |

Interpretation:

-

C≡N Stretch: The most characteristic peak will be the strong absorption of the cyanamide C≡N triple bond in the 2240-2220 cm⁻¹ region.[1] The exact position can be sensitive to the electronic environment and potential intermolecular interactions.

-

NO₂ Stretches: The nitro group will exhibit two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations.

-

Pyridine Ring Vibrations: The aromatic C=N and C=C stretching vibrations of the pyridine ring will appear in the 1600-1400 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Caption: General workflow for IR analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Predicted Mass Spectrum

The molecular weight of this compound is 164.04 g/mol . The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 164.

Predicted Fragmentation Pattern:

The fragmentation of the molecular ion is likely to proceed through several pathways, driven by the stability of the resulting fragments.

| m/z | Proposed Fragment | Loss |

| 164 | [M]⁺ | - |

| 134 | [M - NO]⁺ | NO |

| 118 | [M - NO₂]⁺ | NO₂ |

| 92 | [C₅H₄N₂]⁺ | NO₂, CN |

| 78 | [C₅H₄N]⁺ | NO₂, NCN |

Interpretation:

-

Loss of NO and NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of NO (30 Da) and NO₂ (46 Da).

-

Loss of Cyanamide Radical: Loss of the cyanamide radical (•NCN, 40 Da) is also a plausible fragmentation pathway.

-

Pyridine Ring Fragmentation: Subsequent fragmentation of the pyridine ring can lead to smaller charged fragments.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Caption: General workflow for mass spectrometry analysis.

Conclusion

This technical guide has provided a detailed theoretical framework for the spectroscopic characterization of this compound. The predicted NMR, IR, and MS data, along with the proposed interpretations and experimental protocols, offer a solid foundation for researchers working with this and related compounds. While the data presented herein are predictive, they are grounded in established spectroscopic principles and data from analogous structures, providing a high degree of confidence in their utility for guiding experimental work. The synthesis and empirical spectroscopic analysis of this compound are encouraged to validate and refine the predictions outlined in this guide.

References

-

Biological Magnetic Resonance Data Bank. .

-

CymitQuimica. .

-

Tucker, M. J., et al. (2020). 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks. The Journal of Chemical Physics, 152(7), 074701. [Link].

-

NIST. (n.d.). Cyanamide. In NIST Chemistry WebBook. Retrieved from [Link].

-

Sharma, P., et al. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules, 22(4), 615. [Link].

-

NIST. (n.d.). 2-Amino-5-nitropyridine. In NIST Chemistry WebBook. Retrieved from [Link].

- Nekrasov, D. D. (2004). Synthesis and Chemical Transformations of Mono- and Disubstituted Cyanamides. Russian Journal of Organic Chemistry, 40(10), 1387-1402.

- Alcarazo, M. (2016). Synthesis and Chemical Transformations of Mono- and Disubstituted Cyanamides. Chemistry – A European Journal, 22(38), 13394-13403.

-

PubChem. (n.d.). 2-Amino-5-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link].

-

Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. Retrieved from [Link].

Sources

Reactivity of the cyanamide group on a nitropyridine ring

An In-Depth Technical Guide to the Reactivity of the Cyanamide Group on a Nitropyridine Ring

Abstract

The nitropyridine scaffold is a cornerstone in medicinal chemistry and materials science, largely due to the profound electronic influence of the nitro group on the pyridine ring.[1] When a cyanamide functionality is introduced to this electron-deficient system, a unique and highly versatile reactive intermediate is created. This guide provides an in-depth exploration of the reactivity of the cyanamide group appended to a nitropyridine ring, synthesizing foundational principles with practical, field-proven insights for researchers, scientists, and drug development professionals. We will dissect the electronic properties governing its reactivity, explore its primary reaction pathways, provide detailed experimental protocols, and discuss its applications in modern chemical synthesis.

The Nitropyridine-Cyanamide Scaffold: An Overview of Electronic Properties

The chemical behavior of the cyanamide group is intrinsically linked to the electronic nature of the aromatic ring to which it is attached. In the case of a nitropyridine, the system is dominated by the powerful electron-withdrawing properties of both the pyridine nitrogen and the nitro group.

1.1. The Activating Effect of the Nitro Group

The nitro group (–NO₂) is a potent electron-withdrawing group, acting through both a strong negative inductive effect (-I) and a negative resonance effect (-M).[2] This dramatically reduces the electron density of the pyridine ring, making it highly electron-deficient.[1][3] This effect is most pronounced at the ortho and para positions relative to the nitro group.[1][3] Consequently, the entire nitropyridine ring system becomes a powerful electron sink, which significantly modulates the reactivity of any attached functional group, including the cyanamide. This pronounced electron deficiency activates the ring for nucleophilic aromatic substitution (SNAr) but deactivates it towards electrophilic aromatic substitution (EAS).[1][4]

1.2. The Dual Nature of the Cyanamide Group

The cyanamide moiety (–NH–C≡N or –NR–C≡N) possesses a unique duality in its reactivity.[5] It features a nucleophilic sp³-hybridized amino nitrogen and an electrophilic sp-hybridized nitrile carbon.[5][6] The attachment to the strongly electron-deficient nitropyridine ring exacerbates this electronic dichotomy. The ring withdraws electron density from the amino nitrogen, reducing its nucleophilicity, while simultaneously increasing the electrophilicity of the nitrile carbon, making it a prime target for nucleophilic attack.

Caption: Summary of electronic influences within the nitropyridine-cyanamide scaffold.

Modes of Reactivity

The enhanced electrophilicity of the nitrile carbon is the defining characteristic of the cyanamide group on a nitropyridine ring. This makes it a versatile handle for constructing more complex molecular architectures.

2.1. Nucleophilic Addition to the Nitrile Carbon

The primary mode of reactivity is the addition of nucleophiles across the carbon-nitrogen triple bond. The electron-deficient nitropyridine ring lowers the activation energy for this process, often allowing reactions to proceed under mild conditions.

Common Nucleophiles and Resulting Products:

| Nucleophile (Nu-H) | Intermediate | Final Product | Product Class |

| Amine (R₂NH) | Amidine | Guanidine | Guanidines |

| Alcohol (ROH) | O-Alkylisourea | N/A | Isoureas |

| Thiol (RSH) | S-Alkylisothiourea | N/A | Isothioureas |

| Water (H₂O) | Isourea | Urea | Ureas |

Mechanism Insight: The reaction proceeds via the attack of the nucleophile on the electrophilic nitrile carbon, forming a tetrahedral intermediate. Subsequent proton transfer and tautomerization lead to the final product. The use of a non-nucleophilic base is often required to deprotonate the nucleophile or neutralize any acid formed during the reaction.

Caption: Synthetic workflow for a nitropyridine cyanamide via SNAr.

The high susceptibility of the nitropyridine ring to nucleophilic attack makes this a feasible approach. [1]The positions ortho and para to the nitro group are highly activated, allowing for selective displacement of a good leaving group, such as a halide, by the cyanamide anion (generated in situ from cyanamide and a base). [1][7]

Experimental Protocols: A Self-Validating System

Adherence to a robust, well-documented protocol is paramount for reproducibility and safety. The following protocol for the synthesis of a guanidine from a nitropyridine cyanamide is presented as a self-validating system, where each step's rationale is explained.

Protocol: Synthesis of N-(6-chloro-3-nitropyridin-2-yl)-N'-propylguanidine

-

Objective: To demonstrate the nucleophilic addition of an amine to an activated cyanamide.

-

Materials:

-

6-Chloro-3-nitropyridin-2-ylcyanamide (1 equiv.)

-

Propylamine (1.2 equiv.)

-

N,N-Diisopropylethylamine (DIPEA) (1.5 equiv.)

-

Anhydrous Acetonitrile (ACN)

-

Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-chloro-3-nitropyridin-2-ylcyanamide (1 equiv.). Dissolve in anhydrous ACN (approx. 0.1 M concentration).

-

Causality: An inert atmosphere and anhydrous solvent are critical to prevent the hydrolysis of the cyanamide to the corresponding urea, which is a common side reaction.

-

-

Reagent Addition: Add DIPEA (1.5 equiv.) to the solution, followed by the dropwise addition of propylamine (1.2 equiv.) at room temperature.

-

Causality: DIPEA is a non-nucleophilic base used to scavenge any protons that could protonate the starting amine, rendering it non-nucleophilic. A slight excess of the amine nucleophile ensures the reaction goes to completion.

-

-

Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Self-Validation: Comparing the reaction mixture spot to the starting material spot on a TLC plate provides a clear visual indication of reaction completion.

-

-

Workup - Quenching: Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Workup - Extraction: Redissolve the residue in DCM and transfer to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

-

Causality: The NaHCO₃ wash removes any residual acidic species and excess unreacted reagents. The brine wash helps to remove water from the organic layer.

-

-

Workup - Drying and Filtration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Causality: Removing all water is essential before removing the solvent to prevent product degradation or hydrolysis upon concentration.

-

-

Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure guanidine product.

-

Self-Validation: The purity of the final product should be confirmed by NMR and Mass Spectrometry to validate its structure and identity.

-

-

Applications in Drug Discovery and Beyond

The nitropyridine cyanamide scaffold is more than a synthetic curiosity; it is a gateway to molecules with significant biological activity and material properties.

-

Medicinal Chemistry: The resulting guanidine and urea moieties are privileged structures in drug design. They are excellent hydrogen bond donors and acceptors, enabling strong interactions with biological targets like kinases and proteases. [8]The cyano group itself is a common pharmacophore found in over 30 approved drugs, where it can act as a hydrogen bond acceptor or a bioisostere for a carbonyl group. [9][10]For example, cyanopyridine derivatives have been investigated as IKK-β inhibitors and A2A adenosine receptor antagonists. [11]* Agrochemicals: The inherent bioactivity of nitrogen-rich heterocycles makes this class of compounds a fertile ground for the discovery of new pesticides and herbicides. [12]* Materials Science: The ability of cyanamides to participate in coordination chemistry allows for the synthesis of novel organometallic complexes and polymers with interesting electronic and material properties. [5][13]

Conclusion

The placement of a cyanamide group on a nitropyridine ring creates a highly valuable and reactive synthetic intermediate. The powerful electron-withdrawing nature of the nitropyridine core renders the cyanamide's nitrile carbon exceptionally electrophilic, making nucleophilic additions the predominant and most synthetically useful reaction pathway. This reactivity allows for the straightforward construction of guanidines, ureas, and other important functional groups central to the fields of drug discovery and materials science. By understanding the underlying electronic principles and employing robust, validated protocols, researchers can effectively harness the synthetic potential of this versatile chemical scaffold.

References

- Reactivity of the nitro group on a pyridine ring. Benchchem.

- Recent Advances in Cyanamide Chemistry: Synthesis and Applic

- Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis. Bentham Science.

- Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis. Bentham Science.

- In the reaction to be performed in the lab, does the nitro group on the pyridine ring make the ring more. Brainly.

- Recent Advances in Cyanamide Chemistry: Synthesis and Applications.

- Recent Advances in Cyanamide Chemistry: Synthesis and Applications.

- Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis. MDPI.

- Does the NO2 group on the pyridine ring make the ring more electron rich or electron deficient? Chegg.

- The Nitrile Group as a Modulator of Electronic Properties in the Pyridine Ring. Benchchem.

- What is the mechanism of Cyanamide?

- The Chemistry of 2-Cyano-3-nitropyridine: Synthesis Routes and Reactivity. NINGBO INNO PHARMCHEM CO.,LTD.

- Synthesis and Chemical Transformations of Mono- and Disubstituted Cyanamides.

- Unlocking Potential: The Role of 2-Cyano-3-nitropyridine in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS OF CYANOPYRIDINE DERIV

- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.

- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Springer.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. brainly.com [brainly.com]

- 3. chegg.com [chegg.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Cyanamide? [synapse.patsnap.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. storage.googleapis.com [storage.googleapis.com]

- 12. nbinno.com [nbinno.com]

- 13. Recent Advances in Cyanamide Chemistry: Synthesis and Applications | MDPI [mdpi.com]

Unveiling the Electronic Landscape: A Technical Guide to the Electron-Withdrawing Effects of the Nitro Group in (5-Nitropyridin-2-yl)cyanamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone of molecular design, with its derivatives forming the basis of numerous therapeutic agents.[1][2] The strategic functionalization of this ring system is paramount for modulating physicochemical properties and biological activity. This technical guide provides an in-depth analysis of (5-Nitropyridin-2-yl)cyanamide, a molecule where the potent electron-withdrawing effects of a nitro group profoundly influence the electronic character of the entire scaffold. We will dissect the synergistic interplay between the nitro, pyridine, and cyanamide moieties, offering both theoretical grounding and practical methodologies for its characterization. This document is intended for researchers, medicinal chemists, and drug development professionals, providing field-proven insights into quantifying electronic effects through spectroscopic and computational methods, understanding their implications for chemical reactivity, and leveraging these properties in rational drug design.

Introduction: The Strategic Importance of Electron-Deficient Scaffolds

The pyridine ring is an inherently electron-deficient heterocycle due to the high electronegativity of the nitrogen atom, a feature that often makes it a "privileged" structure in medicinal chemistry.[1][2] The introduction of a nitro group (-NO₂), one of the most powerful electron-withdrawing groups in organic chemistry, drastically amplifies this electron deficiency.[3][4] This modification is not merely an incremental change; it fundamentally alters the molecule's reactivity, pKa, hydrogen bonding potential, and metabolic stability. In this compound, this effect is further modulated by the cyanamide functional group, a versatile building block known for its unique electronic duality and its role as a pharmacophore in various bioactive compounds.[5][6][7]

Understanding the powerful electronic influence of the nitro group in this specific molecular context is crucial for synthetic chemists seeking to perform further modifications and for medicinal chemists aiming to exploit these properties for enhanced target binding or improved pharmacokinetic profiles. This guide will explore the causality behind these effects and provide the technical framework to study them.

The Electronic Architecture of this compound

The overall electronic character of the molecule is a composite of the individual contributions from its three key components: the nitro group, the pyridine core, and the cyanamide substituent.

The Nitro Group: A Potent Electron Sink

The nitro group exerts its strong electron-withdrawing effect through two primary mechanisms:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the pyridine ring through the sigma bond framework.

-

Resonance Effect (-M or -R): The nitro group can delocalize electron density from the ring onto its oxygen atoms, particularly from the ortho and para positions. This is the dominant effect and significantly depletes the π-system of the ring.

The resonance delocalization can be visualized as follows, showing how the nitro group places a partial positive charge on the pyridine ring, particularly at the C4 and C6 positions relative to the nitro group.

Caption: Resonance delocalization in the 5-nitropyridine ring.

The Cyanamide Moiety: A Modulating Partner

The cyanamide group (-NHCN) is electronically ambiguous. The amino nitrogen can act as a π-donor through resonance, while the nitrile group is inductively withdrawing. This duality allows it to serve as a versatile synthetic building block and a unique pharmacophore.[7][8] In the context of the highly electron-deficient 5-nitropyridine ring, the potential electron-donating character of the amino nitrogen is significantly attenuated.

Quantifying the Electron-Withdrawing Effect: A Methodological Guide

Asserting that a group is "electron-withdrawing" is qualitative. For drug development, quantitative data is essential for building robust structure-activity relationships (SAR).

Spectroscopic Analysis: Probing the Electronic Environment

Spectroscopy provides direct experimental evidence of the electronic environment of atomic nuclei and bonds within the molecule.

-

¹H NMR: Protons on the nitropyridine ring are expected to be significantly deshielded due to the reduced electron density. This results in a downfield shift (higher ppm values) compared to unsubstituted pyridine.[9][10] The proton at C6, being ortho to both the ring nitrogen and the nitro group, would be expected to show the largest downfield shift.

-

¹³C NMR: Similarly, the carbon atoms of the pyridine ring will be deshielded, leading to downfield chemical shifts. The C5 carbon, directly attached to the nitro group, will show a characteristic shift.

-

¹⁵N NMR: This technique can provide direct insight into the electronic state of the pyridine and nitro group nitrogen atoms, which are key to the molecule's properties.[9]

The vibrational frequencies of bonds are sensitive to the electronic environment.

-

N-O Stretching: The asymmetric and symmetric stretching frequencies of the NO₂ group (typically ~1550-1500 cm⁻¹ and ~1360-1300 cm⁻¹) provide information about the degree of resonance participation.

-

C≡N Stretching: The nitrile stretch (typically ~2260-2220 cm⁻¹) of the cyanamide can be influenced by the electronic nature of the attached pyridine ring.

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.

-

¹H NMR Acquisition: Acquire a ¹H spectrum on a 400 MHz or higher spectrometer. Obtain a spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An acquisition time of several hours may be necessary due to the longer relaxation times of quaternary carbons.

-

FT-IR Acquisition: Prepare a sample as a KBr pellet or acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory. Collect the spectrum from 4000 to 400 cm⁻¹.

-

Data Analysis: Integrate proton signals, assign peaks based on expected chemical shifts and coupling patterns, and compare observed IR frequencies to literature values for similar functional groups.[11][12][13]

Computational Chemistry: Visualizing Electron Density

Modern computational methods, particularly Density Functional Theory (DFT), allow for the direct calculation and visualization of the electronic properties of a molecule.[14]

-

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecular surface. For this compound, the map will show significant positive potential (blue regions) over the pyridine ring, indicative of its electron-poor nature, and negative potential (red regions) localized on the nitro group's oxygen atoms.

-

Natural Bond Orbital (NBO) Analysis: This method calculates the net atomic charges on each atom, providing a quantitative measure of electron distribution. It can confirm the charge polarization predicted by inductive and resonance effects.[15][16]

-

Topological Analysis (QTAIM): The Quantum Theory of Atoms in Molecules provides a rigorous method for analyzing the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) to characterize chemical bonds and interactions.[17][18]

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules [ouci.dntb.gov.ua]

- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design and synthesis of cyanamides as potent and selective N-acylethanolamine acid amidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Cyanamide - Wikipedia [en.wikipedia.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. 3-Nitropyridine(2530-26-9) 1H NMR [m.chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. iris.unito.it [iris.unito.it]

- 18. The electron density: a fidelity witness for quantum computation - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical and Computational Blueprint of (5-Nitropyridin-2-yl)cyanamide: A Scaffold for Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The convergence of nitropyridine and cyanamide moieties into a single molecular framework presents a compelling scaffold for medicinal chemistry and materials science. This guide provides a comprehensive theoretical and computational exploration of a novel compound, (5-Nitropyridin-2-yl)cyanamide. While direct experimental data for this specific molecule is not yet prevalent in the literature, this document leverages established principles and data from analogous structures to construct a robust predictive analysis. We will delineate a plausible synthetic pathway, predict its structural and spectroscopic characteristics through Density Functional Theory (DFT), and evaluate its potential as a pharmacologically active agent via in silico docking and electrostatic potential mapping. This whitepaper serves as a foundational resource, aiming to catalyze further experimental investigation into this promising, yet underexplored, chemical entity.

Introduction: The Strategic Fusion of Pharmacophores

The pyridine ring is a cornerstone of numerous pharmaceutical agents, prized for its ability to engage in hydrogen bonding and its overall metabolic stability. When substituted with a nitro group, its electron-deficient nature is enhanced, often modulating the molecule's reactivity and biological interactions.[1] N-substituted derivatives of 2-amino-5-nitropyridine, a direct precursor to our title compound, have demonstrated significant potential as non-linear optical materials, owing to their highly delocalized π-electron systems.[2]

On the other hand, the cyanamide functional group is a versatile building block in synthetic chemistry, serving as a precursor to ureas, guanidines, and various nitrogen-rich heterocycles.[3] Its presence in bioactive molecules underscores its value as a pharmacophore. The strategic combination of these two motifs in this compound creates a molecule with a unique electronic profile: an electron-donating amino-cyanamide group and an electron-withdrawing nitro group on a conjugated pyridine scaffold. This "push-pull" system is a classic design principle for creating molecules with interesting electronic, optical, and biological properties.

This guide will systematically deconstruct the predicted properties of this compound, providing a theoretical framework to guide its future synthesis, characterization, and application in drug development.

Proposed Synthesis and Chemical Reactivity

A logical and efficient synthesis of this compound would proceed via the electrophilic cyanation of its corresponding amine precursor, 2-amino-5-nitropyridine.

Synthesis of the Precursor: 2-Amino-5-nitropyridine

The precursor, 2-amino-5-nitropyridine, is readily synthesized through the electrophilic nitration of 2-aminopyridine.[4] This reaction is typically performed under controlled conditions using a nitrating mixture of concentrated nitric acid and sulfuric acid.[4][5] The amino group at the C2 position directs the incoming nitro group primarily to the C5 position.[6]

Experimental Protocol: Synthesis of 2-Amino-5-nitropyridine [5][7]

-

To a reaction vessel containing 1,2-dichloroethane, add 2-aminopyridine (1.0 eq). Stir until fully dissolved.

-

Cool the vessel in an ice bath to maintain a temperature below 10°C.

-

Slowly add a pre-mixed, chilled solution of concentrated sulfuric acid and fuming nitric acid dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 45-58°C) for several hours (e.g., 2-10 hours) to ensure completion.

-

Cool the reaction mixture to room temperature and quench by pouring it into ice water.

-

Neutralize the solution by adding aqueous ammonia or another suitable base until the pH reaches approximately 6-8, which will precipitate the product.[5]

-

Filter the resulting yellow solid, wash with cold water, and dry.

-

The crude product can be further purified by recrystallization from water to yield light-yellow crystals.[5]

Cyanation of 2-Amino-5-nitropyridine

The conversion of the amino group to a cyanamide is most commonly achieved through electrophilic cyanation. While toxic reagents like cyanogen bromide (BrCN) have been traditionally used, modern methods offer safer alternatives.[3] A notable method involves the in situ generation of an electrophilic cyanating agent from the oxidation of trimethylsilyl cyanide (TMSCN) with sodium hypochlorite (bleach).[3][8][9]

Proposed Protocol: Synthesis of this compound

-

Dissolve 2-amino-5-nitropyridine (1.0 eq) in a suitable solvent such as acetonitrile.

-

Add trimethylsilyl cyanide (TMSCN) (approx. 1.2 eq) to the solution.

-

Slowly add household bleach (NaClO, approx. 1.5 eq) to the stirred mixture at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove inorganic salts.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography to isolate this compound.

}

Figure 1: Proposed two-step synthesis of this compound.

Theoretical Structural and Spectroscopic Analysis

To elucidate the molecular properties of this compound, we turn to computational chemistry. Density Functional Theory (DFT) calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have proven reliable for predicting the geometries and vibrational frequencies of related nitropyridine compounds.[1][10][11]

Predicted Molecular Geometry

The optimized molecular structure is expected to be largely planar due to the sp² hybridization of the pyridine ring. The key structural parameters, including bond lengths and angles, can be predicted with high accuracy.

| Parameter | Predicted Value (Å or °) | Rationale / Comparison |

| C≡N Bond Length | ~1.16 Å | Typical for a nitrile group. |

| N-C≡N Bond Angle | ~175-180° | Nearly linear geometry of the cyanamide group. |

| C-NO₂ Bond Length | ~1.47 Å | Consistent with C-N single bonds in nitroaromatics.[12] |

| O-N-O Bond Angle | ~125° | Characteristic of a nitro group. |

| Pyridine C-C Bonds | ~1.38-1.40 Å | Aromatic bond character. |

| Pyridine C-N Bonds | ~1.33-1.35 Å | Aromatic bond character. |

| Table 1: Predicted geometric parameters for this compound based on DFT calculations. |

Predicted Vibrational Spectrum (FT-IR)

The theoretical vibrational spectrum provides a fingerprint for the molecule, allowing for the identification of key functional groups. The predicted frequencies can be correlated with experimental FT-IR data for structural confirmation.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Significance |

| N-H Stretch | ~3400-3300 | Indicates the amino proton of the cyanamide group. |

| C≡N Stretch | ~2250-2200 | A sharp, intense peak characteristic of the nitrile group. |

| NO₂ Asymmetric Stretch | ~1550-1500 | Strong absorption, indicative of the nitro group. |

| NO₂ Symmetric Stretch | ~1350-1300 | Strong absorption, also indicative of the nitro group. |

| Pyridine Ring C=C, C=N Stretches | ~1600-1400 | A series of bands related to the aromatic ring vibrations. |

| Table 2: Key predicted FT-IR vibrational frequencies for this compound. |

Predicted Electronic Properties (UV-Vis & FMO)

The electronic properties are governed by the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO: Expected to be localized primarily on the more electron-rich portion of the molecule, likely the amino-cyanamide group and the pyridine ring.

-

LUMO: Expected to be concentrated on the electron-deficient nitro group and the pyridine ring.

The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. The electronic transitions between these orbitals, calculated via Time-Dependent DFT (TD-DFT), correspond to the absorption bands observed in a UV-Vis spectrum. The push-pull nature of the substituents is likely to result in a significant absorption band in the UV-visible region.

In Silico Pharmacological Profile

Computational tools are invaluable in early-stage drug discovery for predicting a molecule's potential interactions and drug-like properties.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual guide to the charge distribution across a molecule, highlighting regions prone to electrophilic and nucleophilic attack.

-

Negative Potential (Red/Yellow): These regions, rich in electrons, are susceptible to electrophilic attack. They are expected around the nitro group's oxygen atoms and the pyridine ring's nitrogen atom.

-

Positive Potential (Blue): These electron-poor regions are susceptible to nucleophilic attack. The hydrogen atom of the cyanamide group will exhibit a strong positive potential.

}

Figure 2: Conceptual diagram of Molecular Electrostatic Potential (MEP) regions.

Molecular Docking: A Predictive Binding Analysis

Molecular docking simulates the interaction of a ligand (our molecule) with the binding site of a protein target. Given the diverse activities of pyrimidine and pyridine derivatives, several protein classes could be relevant targets, including Cyclin-Dependent Kinases (CDKs) or other enzymes implicated in cancer or infectious diseases.[13][14]

Protocol: Hypothetical Molecular Docking Study

-

Ligand Preparation:

-

Draw the 2D structure of this compound.

-

Generate a 3D conformation and perform energy minimization using a suitable force field.

-

Save the structure in a format compatible with docking software (e.g., .pdbqt for AutoDock).[13]

-

-

Protein Target Selection & Preparation:

-

Select a relevant protein target from the Protein Data Bank (PDB), for instance, human Cyclin-Dependent Kinase 2 (PDB ID: 1HCK), a common target for pyrimidine derivatives.[13][14]

-

Prepare the protein by removing water molecules and co-crystallized ligands.

-

Add polar hydrogens and assign appropriate charges to the protein atoms.[14]

-

-

Grid Box Generation:

-

Define a 3D grid box around the active site of the protein. The dimensions should be sufficient to encompass the entire binding pocket, allowing the ligand to move freely.[14]

-

-

Docking Simulation:

-

Utilize a docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, to explore various binding poses of the ligand within the protein's active site.[14]

-

Perform multiple independent docking runs to ensure robust results.

-

-

Analysis of Results:

-

Analyze the resulting poses based on their binding energy (kcal/mol) and clustering. Lower binding energy typically indicates a more favorable interaction.

-

Visualize the best-scoring pose to identify key intermolecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions with specific amino acid residues in the active site.

-

The results from such a study would provide crucial first insights into the molecule's potential as an enzyme inhibitor, guiding further lead optimization efforts. For example, a strong predicted binding affinity with CDK2 could suggest potential anticancer activity.[13]

Conclusion and Future Outlook